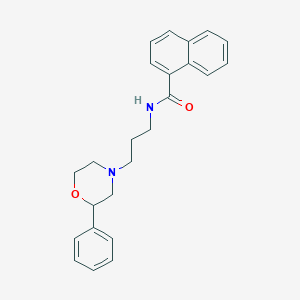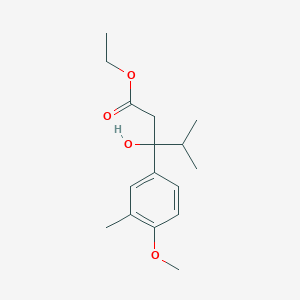
Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate” is likely an organic compound that contains a carboxylic ester functional group, a phenyl ring, and a methoxy group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would include a carboxylic ester functional group attached to a carbon chain. This chain would also have a phenyl ring substituted with a methoxy group and a methyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the ester group could potentially make it polar, and it might have a relatively high boiling point due to potential for hydrogen bonding .Applications De Recherche Scientifique
Molecular Interactions and Structural Analysis
N⋯π and O⋯π Interactions
Research by Zhang et al. (2011) discusses the crystal packing of ethyl compounds, highlighting the significance of N⋯π and O⋯π interactions over "directed" hydrogen bonding. These interactions contribute to understanding molecular assemblies and designing new materials (Zhang, Wu, & Zhang, 2011).
Biocatalysis and Synthetic Applications
Enantioselective Reduction
A study by Żądło et al. (2016) on the enantioselective reduction of a related compound, ethyl 3-oxo-5-phenylpentanoate, using whole-cell biocatalysts, exemplifies the potential of biocatalytic processes for synthesizing stereochemically complex sec-alcohols. This methodology showcases the utility in accessing optically active compounds, highlighting a green chemistry approach to chemical synthesis (Żądło et al., 2016).
Nonlinear Optical Properties
Theoretical Insights into NLO Activities
Kiven et al. (2023) conducted a theoretical analysis on derivatives of ethyl compounds for their nonlinear optical properties using DFT and TD-DFT methods. The study found these compounds to be promising candidates for NLO materials due to their significant hyperpolarizabilities and transparency–nonlinearity trade-offs, suggesting potential applications in optical technologies (Kiven et al., 2023).
Biosynthesis of Chiral Intermediates
Biosynthesis of Optically Pure Esters
Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs. The asymmetric reduction by biocatalysis offers a high level of enantioselectivity and yield, demonstrating the importance of microbial enzymes in the production of optically pure compounds (Ye, Ouyang, & Ying, 2011).
Chemical Transformations and Synthetic Methodologies
Aerobic Dimerization
Lvov et al. (2017) described a unique base-induced aerobic dimerization process for creating modifiable photochromic diarylethene precursors. This innovative chemical transformation opens up new pathways for synthesizing compounds with desired properties and functions (Lvov et al., 2017).
Propriétés
IUPAC Name |
ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-6-20-15(17)10-16(18,11(2)3)13-7-8-14(19-5)12(4)9-13/h7-9,11,18H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWARNRYMABHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)
![rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride](/img/structure/B2710539.png)
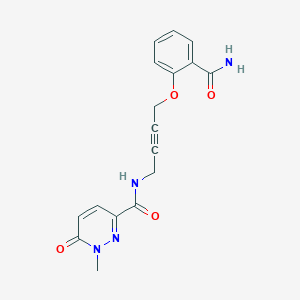
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)
![benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2710542.png)
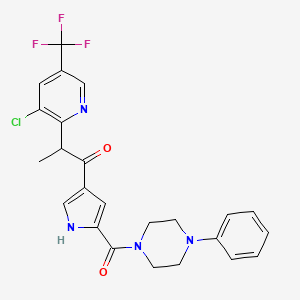
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)
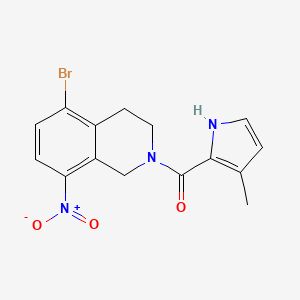
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)
![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)
